molecular formula C24H19NO2 B2416226 N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 391225-71-1

N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2416226
CAS No.: 391225-71-1
M. Wt: 353.421
InChI Key: TZQZSQGXGVMWTN-UHFFFAOYSA-N
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Description

N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methoxy group at the 4-position, connected to a biphenyl moiety via a carboxamide linkage. Its distinct structure makes it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of 4-methoxynaphthalene, which is then subjected to a series of reactions to introduce the biphenyl and carboxamide groups. The key steps include:

    Nitration and Reduction: Nitration of naphthalene followed by reduction to obtain 4-methoxynaphthalen-1-amine.

    Coupling Reaction: The amine is then coupled with 4-bromobiphenyl using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

    Amidation: The resulting product undergoes amidation with a suitable carboxylic acid derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene or biphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4-hydroxy derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxynaphthalen-1-yl)-[1,1’-biphenyl]-4-carboxamide stands out due to its specific combination of naphthalene, biphenyl, and carboxamide groups, which confer unique electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and potential therapeutic agents.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2/c1-27-23-16-15-22(20-9-5-6-10-21(20)23)25-24(26)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-16H,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQZSQGXGVMWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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